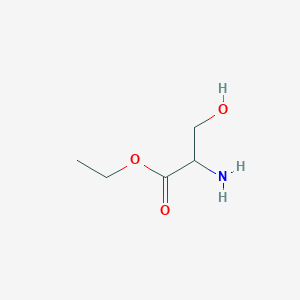

Ethyl 2-amino-3-hydroxypropanoate

Description

Ethyl 2-amino-3-hydroxypropanoate, commonly referred to as L-serine ethyl ester hydrochloride (CAS 26348-61-8), is an ester derivative of the amino acid L-serine. Its molecular formula is C₅H₁₁NO₃·HCl, with a molecular weight of 169.61 g/mol . Key properties include:

- Melting point: 130–132°C

- Optical rotation: −4.4° (c=4 in water)

- Hygroscopicity: Requires storage at −20°C to prevent degradation .

Synthesis: Produced via esterification of L-serine with thionyl chloride in methanol, yielding >99% purity . It serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly for introducing serine residues into bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCXXDSWWDWUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Amino Acid Ester Derivatives

The following table compares ethyl 2-amino-3-hydroxypropanoate with other amino acid esters:

Key Differences :

- Solubility and Reactivity: Methyl esters (e.g., C₄H₁₀ClNO₃) exhibit higher polarity than ethyl esters, influencing their solubility in organic solvents .

Keto-Esters and Aromatic Derivatives

Compounds with keto or aromatic groups exhibit distinct reactivity and applications:

Key Observations :

- Synthetic Complexity: Keto-esters like C₁₉H₂₁NO₃ require multi-step reactions with moderate yields (~51%), limiting scalability compared to serine esters .

- Aromatic Functionalization: Benzyloxy or phenyl groups (e.g., C₁₈H₂₁NO₃) introduce steric bulk, affecting reaction kinetics in heterocycle formation .

N-Substituted Derivatives

N-substitution modulates pharmacological properties:

Functional Impact :

- CNS Targeting : Benzyl or phenylpropyl groups enhance blood-brain barrier penetration, making these derivatives candidates for neurological drugs .

- Stability : N-substitution reduces hygroscopicity compared to the parent hydrochloride salt .

Critical Analysis of Structural and Functional Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.